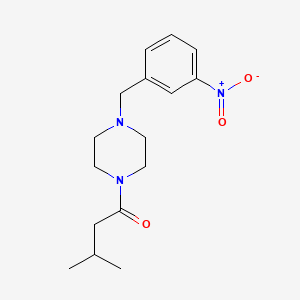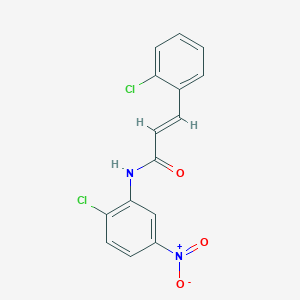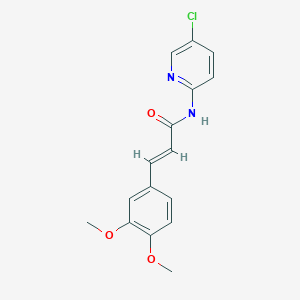
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine, also known as ANL-151, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ANL-151 is a piperazine derivative that has been shown to have potent antipsychotic and anti-inflammatory effects. In
Mechanism of Action
The exact mechanism of action of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been shown to have several biochemical and physiological effects. In animal models, it has been found to decrease the activity of dopamine neurons in the mesolimbic pathway, which is responsible for the positive symptoms of schizophrenia. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been found to decrease the production of pro-inflammatory cytokines, which is responsible for its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine is its potent antipsychotic and anti-inflammatory effects. This makes it a promising candidate for the treatment of schizophrenia and inflammatory diseases. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been found to have a low toxicity profile, making it safe for use in lab experiments.
However, one of the limitations of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine is its limited solubility in water, which can make it difficult to administer in lab experiments. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine. One area of research is to further investigate its mechanism of action and how it produces its antipsychotic and anti-inflammatory effects. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine could be used as a starting point for the development of new antipsychotic and anti-inflammatory drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 1-(3-methylbutanoyl)piperazine with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine. The compound can be purified using column chromatography or recrystallization methods.
Scientific Research Applications
1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have potent antipsychotic effects in animal models, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders. Additionally, 1-(3-methylbutanoyl)-4-(3-nitrobenzyl)piperazine has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-methyl-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-13(2)10-16(20)18-8-6-17(7-9-18)12-14-4-3-5-15(11-14)19(21)22/h3-5,11,13H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBDUSINWPOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806357 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-1-[4-(3-nitrobenzyl)piperazin-1-yl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)


![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)







![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)